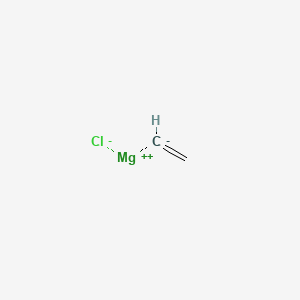

Vinylmagnesium chloride

Description

The exact mass of the compound Chlorovinylmagnesium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;ethene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMWREDHKRHWQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[CH-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883919 | |

| Record name | Magnesium, chloroethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS] | |

| Record name | Vinylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3536-96-7 | |

| Record name | Magnesium, chloroethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloroethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloroethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorovinylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Vinylmagnesium Chloride from Vinyl Chloride: A Technical Guide

Introduction

Vinylmagnesium chloride (CH₂=CHMgCl) is a pivotal Grignard reagent in organic synthesis, serving as a powerful nucleophilic source of a vinyl anion. Its utility spans the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules, including vinyl ketones, alcohols, and dienes. The synthesis of this reagent is primarily achieved through the reaction of vinyl chloride with magnesium metal. However, the sp²-hybridized carbon of vinyl chloride renders the C-Cl bond stronger and less reactive than in alkyl halides, presenting unique challenges for the synthesis.[1] This guide provides an in-depth overview of the synthesis of this compound, focusing on detailed experimental protocols, quantitative data, and critical process parameters for research and development professionals.

Core Reaction and Mechanism

The fundamental reaction involves the insertion of magnesium metal into the carbon-chlorine bond of vinyl chloride. This organometallic reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive with protic solvents like water.[2] The reaction is typically performed in an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the resulting Grignard reagent complex.[2][3]

Overall Reaction: CH₂=CH-Cl + Mg → CH₂=CH-MgCl

Experimental Workflow and Logical Relationships

The successful synthesis of this compound hinges on a sequence of carefully controlled steps, from reagent preparation and magnesium activation to the controlled execution of the Grignard reaction and subsequent analysis.

Figure 1. A diagram illustrating the general experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Successful synthesis requires meticulous attention to anhydrous conditions and the activation of magnesium. Two common and effective protocols are detailed below.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This method, adapted from patented procedures, is widely used due to THF's excellent ability to solvate and stabilize the Grignard reagent.[2][4]

1. Apparatus Setup:

-

Assemble a three-neck, pressure-resistant, thick-walled glass reaction kettle equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet/outlet.

-

Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture and allow to cool to room temperature.

2. Magnesium and Solvent Preparation:

-

Weigh magnesium chips or turnings and add them to the reaction flask. For enhanced reactivity, the magnesium can be pre-treated by washing with a 5% hydrochloric acid solution, followed by sequential rinses with water, ethanol, and anhydrous THF.[4]

-

Add anhydrous THF to the flask, sufficient to cover the magnesium. Anhydrous THF can be prepared by refluxing over sodium/benzophenone until a persistent blue color is achieved.[4]

3. Reaction Execution:

-

Purge the system with inert gas.

-

Add a chemical activator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6][7] Successful activation is often indicated by the disappearance of the iodine color or the observation of ethylene (B1197577) bubbles.[7]

-

Begin stirring and slowly bubble vinyl chloride gas into the THF solution. The reaction is exothermic, and the rate of vinyl chloride addition should be controlled to maintain a gentle reflux.[8]

-

For improved vinyl chloride solubility and reaction rate, the condenser can be cooled to -20°C using a low-temperature circulating bath.[4]

-

Continue the reaction for several hours until the desired conversion is achieved.

4. Work-up and Analysis:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Allow the excess magnesium to settle. The supernatant, a dark brown solution, is the this compound Grignard reagent.[4]

-

Carefully filter the solution under an inert atmosphere to remove unreacted magnesium.

-

The concentration of the Grignard reagent is determined by titration, for example, with a standardized solution of sec-butanol in xylene using a colorimetric indicator.[4]

Protocol 2: Synthesis in tert-Butyl Methyl Ether (MTBE)

This protocol offers an alternative solvent system and a clear, step-by-step batch process.[9]

1. Apparatus Setup:

-

Equip a reaction flask with a mechanical stirrer, thermometer, and a dry reflux condenser.

-

Ensure all glassware is thoroughly dried.

2. Reagent Preparation:

-

Add 24.3g (1.0 mol) of magnesium powder to the reaction flask.[9]

-

Add 500ml of dry methyl tert-butyl ether.[9]

3. Reaction Execution:

-

Replace the atmosphere in the flask with dry nitrogen and begin stirring.[9]

-

Heat the mixture to 50°C.[9]

-

Slowly introduce vinyl chloride gas into the suspension. Simultaneously, add 1 to 2 iodine pellets as an initiator.[9]

-

The initiation of the reaction is marked by a rise in temperature and the disappearance of the iodine color.[9]

-

Control the feed rate of vinyl chloride to maintain a slight boiling for 8 hours.[9]

4. Work-up:

-

After 8 hours, turn off the heating and allow the reaction solution to cool to room temperature while stirring.[9]

-

Let the mixture stand to allow unreacted magnesium and magnesium salts to settle.[9]

-

The supernatant liquid is the this compound Grignard solution, which can be used directly in subsequent steps.[9]

Quantitative Data Presentation

The yield and final concentration of this compound are highly dependent on the solvent, reaction conditions, and initiation method. The table below summarizes quantitative data from various reported syntheses.

| Method / Solvent | Reactants (Molar Ratio) | Initiator | Temperature (°C) | Time (h) | Yield (%) | Concentration (M) | Reference |

| Tetrahydrofuran (THF) | Vinyl Chloride / Mg | Iodine / Ethyl Bromide | 50 - 60 | 8 | 88.4 | Not specified | [8] |

| Tetrahydrofuran (THF) | Vinyl Chloride / Mg | Not specified | Reflux | Not specified | 70 - 75 | 1.5 | [4] |

| tert-Butyl Methyl Ether | Vinyl Chloride / Mg (1.0 mol Mg) | Iodine | 50 | 8 | Not specified | Not specified | [9] |

| Diethylene Glycol Diethyl Ether | Vinyl Chloride / Mg (1:1 gr-atom) | Ethyl Bromide | 80 - 90 | Not specified | 93 | Not specified | [10] |

| Diethylene Glycol Dimethyl Ether | Vinyl Chloride / Mg (2.5:1 gr-atom) | Iodine / Ethyl Bromide | Exothermic | Not specified | 69 | Not specified | [10] |

Conclusion

The synthesis of this compound from vinyl chloride is a well-established yet sensitive procedure that is fundamental to organometallic chemistry. Success is contingent upon several critical factors: the rigorous exclusion of atmospheric moisture and oxygen, the effective activation of the magnesium surface to overcome its passivating oxide layer, and careful control of reaction temperature.[2][3][7] Tetrahydrofuran remains the most common and effective solvent, providing good reagent stability and reaction rates.[4][11] By adhering to the detailed protocols and understanding the key parameters outlined in this guide, researchers can reliably and safely produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.

References

- 1. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]

- 2. byjus.com [byjus.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation with Vinyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of Grignard reagents from vinyl halides, particularly vinyl chloride, is a cornerstone reaction in organic synthesis, enabling the creation of crucial carbon-carbon bonds.[1][2] Unlike their saturated alkyl halide counterparts, vinyl halides present unique challenges due to the higher bond dissociation energy of the sp² C-X bond and the potential for competing side reactions. This guide provides a comprehensive examination of the mechanistic underpinnings, experimental protocols, and analytical characterization of vinylmagnesium chloride formation. It synthesizes data from various studies to offer a detailed protocol and quantitative analysis for researchers in synthetic and medicinal chemistry.

Core Mechanism of Formation

The synthesis of a Grignard reagent from vinyl chloride and magnesium is not a simple insertion but a complex, multi-step process that occurs on the surface of the magnesium metal.[3] The generally accepted mechanism involves radical intermediates, and the reaction is critically dependent on the solvent and the condition of the magnesium surface.[4][5]

2.1 The Single Electron Transfer (SET) Mechanism

The reaction initiates with a single electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-chlorine bond in vinyl chloride.[5] This is the rate-determining step. This transfer results in the formation of a vinyl radical and a magnesium(I) radical cation species adsorbed on the surface.[5] These highly reactive species then rapidly combine on the metal surface to form the final this compound product.[5] This process is a non-chain radical reaction.[5]

Due to the higher reactivity of alkyl halides, initiation of the reaction with vinyl chloride can be difficult.[6] Therefore, activating agents are often employed. Common activators include iodine, methyl iodide, or 1,2-dibromoethane, which clean the passivating magnesium oxide layer from the metal surface and facilitate the initial electron transfer.[7][8]

Caption: The single electron transfer (SET) mechanism for vinyl Grignard formation.

2.2 The Role of the Solvent

Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are essential for the successful formation of vinyl Grignard reagents.[6][9] Diethyl ether is also used, but THF is superior for less reactive halides like vinyl chloride due to its greater ability to solvate the magnesium center.[4][6] The solvent plays two critical roles:

-

Stabilization: Lone pair electrons from two ether molecules coordinate to the magnesium atom, forming a stable complex.[9] This solvation stabilizes the Grignard reagent and prevents it from aggregating and precipitating out of solution.

-

Reactivity: The solvent sheath helps to maintain the reagent's nucleophilic character while preventing unwanted side reactions.

2.3 The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[7][10] This is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. leah4sci.com [leah4sci.com]

- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Vinylmagnesium Chloride in THF vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Vinylmagnesium chloride, a pivotal Grignard reagent, plays a critical role in carbon-carbon bond formation, a cornerstone of pharmaceutical and fine chemical synthesis. The choice of solvent is paramount in ensuring the success of Grignard reactions, directly impacting reagent solubility, stability, and reactivity. This technical guide provides an in-depth analysis of the solubility of this compound in two commonly employed ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and comparative data to inform solvent selection and experimental design.

Core Tenets of Solubility: THF as the Superior Solvent

Tetrahydrofuran (THF) is generally the preferred solvent for this compound, a fact underscored by the commercial availability of stable solutions, typically at concentrations around 1.6 M.[1][2][3][4][5][6] This preference is rooted in the superior solvating power of THF compared to diethyl ether. The oxygen atom in the five-membered ring of THF possesses lone pairs of electrons that are more sterically accessible for coordination with the magnesium center of the Grignard reagent.[7] This enhanced solvation stabilizes the organomagnesium species in solution, thereby promoting higher solubility.

In contrast, while this compound is also soluble in diethyl ether, its solubility is generally lower. The ethyl groups in diethyl ether are more conformationally flexible and can sterically hinder the coordination of the ether oxygen to the magnesium atom. This less effective solvation can lead to the precipitation of the Grignard reagent at higher concentrations.

Table 1: Comparative Properties of THF and Diethyl Ether and Their Influence on Grignard Reagent Solubility

| Property | Tetrahydrofuran (THF) | Diethyl Ether | Impact on this compound Solubility |

| Molar Mass ( g/mol ) | 72.11 | 74.12 | Minimal direct impact on solubility. |

| Boiling Point (°C) | 66 | 34.6 | Higher boiling point of THF allows for a wider operational temperature range and can sometimes improve solubility.[7] |

| Dielectric Constant (at 20°C) | 7.5 | 4.3 | The higher dielectric constant of THF contributes to its ability to dissolve ionic species, including the polar Grignard reagent. |

| Lewis Basicity | Higher | Lower | The greater Lewis basicity of THF leads to stronger coordination with the magnesium center, enhancing solvation and solubility.[7] |

| Structure | Cyclic ether | Acyclic ether | The constrained cyclic structure of THF makes its oxygen lone pairs more available for coordination compared to the more sterically hindered oxygen in diethyl ether.[7] |

| Commercial Availability | Commonly available as 1.6 M solutions of this compound.[1][2][3][4][5][6] | Less common for commercial this compound solutions. | The high concentration of commercially available solutions in THF is a strong indicator of its high solubility. |

The Schlenk Equilibrium: A Dynamic Influence on Solubility

The composition of a Grignard reagent in solution is more complex than the simple formula "RMgX" suggests. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium halide (MgX₂).[8][9]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent. In strongly coordinating solvents like THF, the equilibrium tends to shift to the right, favoring the formation of the solvated dialkylmagnesium and magnesium halide species. This disproportionation can influence the overall solubility of the magnesium-containing species in the solution. While both THF and diethyl ether facilitate this equilibrium, the stronger solvating power of THF for the magnesium cation (Mg²⁺) and the magnesium halide contributes to driving the equilibrium further towards the products.

Caption: The Schlenk equilibrium and the influence of solvent coordination.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a general method for determining the solubility of this compound in an ethereal solvent. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of Grignard reagents.

Materials:

-

This compound (solid or concentrated solution)

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Anhydrous solvent for washing (same as the solvent being tested)

-

Standardized solution of a titrant (e.g., sec-butanol in xylene with an indicator like 1,10-phenanthroline)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Inert gas supply (nitrogen or argon)

-

Syringes and needles

-

Glassware (graduated cylinders, volumetric flasks, burette)

Procedure:

-

Preparation of a Saturated Solution:

-

In a dry Schlenk flask under an inert atmosphere, add a measured volume of the anhydrous solvent (THF or diethyl ether).

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Gradually add this compound to the solvent with vigorous stirring until an excess of solid is present, indicating that the solution is saturated.

-

Allow the mixture to stir at a constant temperature for a sufficient time (e.g., several hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Dilution:

-

Turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe.

-

Immediately quench the aliquot in a flask containing a known excess of a proton source (e.g., a standardized solution of an acid) or prepare it for direct titration. For titration, the aliquot can be added to a flask containing the indicator.

-

-

Titration to Determine Concentration:

-

Titrate the prepared sample with a standardized solution of sec-butanol. The endpoint is typically indicated by a color change of the indicator.

-

Perform the titration in triplicate to ensure accuracy.

-

-

Calculation of Solubility:

-

From the volume of titrant used, calculate the molar concentration of the this compound in the saturated solution.

-

Convert the molar concentration to other units (e.g., g/100 mL) if desired, using the molecular weight of this compound (86.76 g/mol ).

-

Caption: Workflow for determining the solubility of this compound.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice of solvent for reactions involving this compound is a critical parameter. Based on established principles of coordination chemistry and the commercial availability of high-concentration solutions, tetrahydrofuran (THF) is the recommended solvent for achieving higher solubility of this compound . Its superior solvating ability and the nature of the Schlenk equilibrium in this solvent contribute to its effectiveness.

While diethyl ether can be a suitable solvent for some applications, researchers should be aware of its lower solvating power, which may limit the achievable concentration of the Grignard reagent. When working with either solvent, it is imperative to use anhydrous conditions and an inert atmosphere to prevent the degradation of the reagent. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a framework for its determination. The continued exploration of solvent effects on Grignard reagents remains a vital area of research for optimizing synthetic methodologies in the pharmaceutical and chemical industries.

References

- 1. This compound Supplier丨CAS 3536-96-7丨C2H3ClMg - Wolfa [wolfabio.com]

- 2. This compound | 3536-96-7 [chemicalbook.com]

- 3. This compound Solution 1.6 M In Thf - Cas No: 3536-96-7, Density: 0.978 G/ml At 25 °c, Linear Formula: Ch2=chmgcl, Liquid Physical Form at Best Price in Hyderabad | Symax Laboratories Private Limited [tradeindia.com]

- 4. This compound solution, 1.6 M in THF 3536-96-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. This compound, 1.5M (13 wt.%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 1.6M tetrahydrofuran 3536-96-7 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Schlenk Equilibrium of Vinylmagnesium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schlenk equilibrium in vinylmagnesium chloride solutions, a critical aspect for professionals in chemical research and pharmaceutical development. Understanding this equilibrium is paramount for controlling the reactivity and optimizing the outcomes of reactions involving this widely used Grignard reagent. This document details the core principles of the equilibrium, summarizes available quantitative data for analogous systems, presents detailed experimental protocols for its characterization, and provides visualizations of the chemical dynamics.

The Core Principle: The Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of organomagnesium compounds.[1] In solutions of Grignard reagents, such as this compound (CH₂=CHMgCl), an equilibrium exists between the monomeric organomagnesium halide and its corresponding dialkylmagnesium compound and magnesium halide salt.[1] This dynamic state can be represented by the following equation:

2 RMgX ⇌ MgR₂ + MgX₂ [1]

For this compound, this equilibrium is expressed as:

2 CH₂=CHMgCl ⇌ (CH₂=CH)₂Mg + MgCl₂

The position of this equilibrium is significantly influenced by several factors, including the solvent, the concentration of the Grignard reagent, and the temperature.[1] In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for this compound solutions, the magnesium center is typically coordinated by solvent molecules.[1][2] This solvation plays a crucial role in the stability of the various species in solution and, consequently, the position of the equilibrium.[3][4] For instance, the addition of dioxane to Grignard solutions can drive the equilibrium completely to the right by precipitating the magnesium halide as a coordination polymer.[1]

Quantitative Data on the Schlenk Equilibrium

K = [MgR₂][MgX₂] / [RMgX]²

The following table summarizes thermodynamic data for the Schlenk equilibrium of other Grignard reagents, determined primarily by NMR spectroscopy. It is important to note that these values are not directly transferable to this compound but serve as a useful reference.

| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [5] |

Computational studies on methylmagnesium chloride (CH₃MgCl) in THF have provided insights into the energetics of the system. These studies suggest that the energy differences between the various solvated dinuclear species involved in the equilibrium are relatively small, typically less than 5 kcal/mol.[3][4] This indicates a flat free energy profile, which is consistent with a dynamic and easily shifted equilibrium.[3][4]

Experimental Protocols for Characterization

The determination of the species concentrations in a this compound solution at equilibrium requires precise experimental techniques. The following are detailed methodologies for key experiments.

Preparation of this compound Solution

A standard laboratory procedure for the preparation of this compound involves the reaction of magnesium metal with vinyl chloride in an anhydrous ether solvent, typically THF, under an inert atmosphere (e.g., argon or nitrogen).[6]

Materials:

-

Magnesium turnings

-

Vinyl chloride (gas or condensed liquid)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask equipped with a condenser, dropping funnel, and gas inlet/outlet

Procedure:

-

Dry all glassware thoroughly in an oven and assemble the apparatus while hot under a stream of inert gas.

-

Place the magnesium turnings and a small crystal of iodine in the reaction flask.

-

Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine.

-

Allow the flask to cool to room temperature.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Slowly introduce vinyl chloride into the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Continue the addition of vinyl chloride until the magnesium is consumed. The resulting grey-to-brown solution is the this compound Grignard reagent.

Determination of Total Grignard Reagent Concentration by Titration

Potentiometric titration is a reliable method for determining the total concentration of the Grignard reagent. This method is applicable to a wide array of Grignard reagents, including this compound.[7]

Materials:

-

This compound solution in THF

-

2-Butanol (B46777) in THF (standardized solution)

-

Platinum electrode

-

Reference electrode

-

Potentiometer

-

Burette

-

Anhydrous THF for dilutions

Procedure:

-

Under an inert atmosphere, accurately pipette a known volume of the this compound solution into a dry titration vessel.

-

Dilute the sample with anhydrous THF to ensure proper immersion of the electrodes.

-

Immerse the platinum and reference electrodes into the solution.

-

Titrate the solution with the standardized 2-butanol solution while monitoring the potential.

-

Record the potential as a function of the volume of titrant added.

-

The endpoint of the titration is determined from the first derivative of the titration curve, which corresponds to the point of maximum potential change.

-

Calculate the concentration of the Grignard reagent based on the stoichiometry of the reaction with 2-butanol.

Analysis of Equilibrium Species by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species present in the Schlenk equilibrium.[5][8]

Sample Preparation:

-

All sample manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques to prevent degradation of the Grignard reagent by air or moisture.

-

Use a high-quality, dry, deuterated solvent, such as THF-d₈, for the NMR analysis.

-

Carefully transfer a representative aliquot of the this compound solution into a dry NMR tube.

-

Seal the NMR tube under an inert atmosphere.

NMR Spectroscopy Parameters:

-

¹H NMR: Allows for the identification and quantification of the vinyl groups in this compound and divinylmagnesium. The chemical shifts of the vinyl protons will differ slightly between the two species, allowing for integration and determination of their relative concentrations.

-

¹³C NMR: Provides complementary information to ¹H NMR for the identification of the different vinyl species.

-

²⁵Mg NMR: While technically more challenging due to the quadrupolar nature of the ²⁵Mg nucleus, this technique can provide direct information about the different magnesium environments (CH₂=CHMgCl, (CH₂=CH)₂Mg, and MgCl₂). The chemical shifts in ²⁵Mg NMR are highly sensitive to the coordination environment of the magnesium atom.[5]

-

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique can be used to separate the signals of different species based on their diffusion coefficients, which are related to their size. This can help to distinguish between monomeric, dimeric, and other aggregated forms in solution.[8]

Data Analysis:

-

Acquire the NMR spectra at a known, constant temperature.

-

Identify the characteristic peaks for this compound, divinylmagnesium, and any magnesium chloride-solvent complexes.

-

Carefully integrate the relevant peaks in the ¹H or ¹³C NMR spectra to determine the molar ratios of the vinyl-containing species.

-

From these ratios and the total Grignard concentration (determined by titration), calculate the absolute concentrations of this compound, divinylmagnesium, and subsequently, magnesium chloride.

-

The equilibrium constant (K) can then be calculated using these concentrations.

Visualizing the Schlenk Equilibrium and Experimental Workflows

Graphical representations are essential for understanding the complex relationships in the Schlenk equilibrium and the workflows for its analysis.

Caption: The Schlenk equilibrium for this compound.

Caption: Workflow for the characterization of the Schlenk equilibrium.

Caption: The influence of THF solvation on the Schlenk equilibrium species.

Conclusion

The Schlenk equilibrium is a pivotal concept governing the solution-state behavior of this compound. While specific quantitative data for this reagent remains an area for further investigation, the principles derived from related Grignard systems and the detailed experimental protocols outlined in this guide provide a robust framework for its study. For researchers and professionals in drug development, a thorough understanding and characterization of this equilibrium are essential for achieving reproducible and optimized synthetic outcomes. The application of modern analytical techniques, particularly NMR spectroscopy, is key to elucidating the precise nature of this compound solutions and harnessing their full synthetic potential.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran - UCL Discovery [discovery.ucl.ac.uk]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

Spectroscopic Characterization of Vinylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmagnesium chloride (CH₂=CHMgCl) is a pivotal Grignard reagent, widely employed in organic synthesis for the introduction of a vinyl group. Its utility in the formation of carbon-carbon bonds makes it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its structural and electronic properties, as revealed by spectroscopic techniques, is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound in its common solvent, tetrahydrofuran (B95107) (THF).

Molecular Structure and Bonding

The structure of this compound in THF is not simply a monomeric species. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomer, a dimer, and the corresponding diorganomagnesium compound (divinylmagnesium) and magnesium chloride. The THF solvent molecules play a critical role in solvating the magnesium center, typically resulting in a tetracoordinate magnesium atom.

Caption: The Schlenk equilibrium for this compound in solution.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. It is important to note that obtaining high-quality, reproducible spectroscopic data for Grignard reagents can be challenging due to their high reactivity and the dynamic nature of the Schlenk equilibrium. The data presented here is based on available literature and should be considered as representative. For this compound, specific spectral data is scarce in publicly available literature. Therefore, data for the closely related vinylmagnesium bromide is provided as a reliable approximation, given the similar electronic effects of chloride and bromide in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide characteristic signals for the vinyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the vinyl group in vinylmagnesium compounds typically exhibits a complex second-order splitting pattern (an AMX or ABC system). The chemical shifts and coupling constants are sensitive to the solvent and the position of the Schlenk equilibrium.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hα (CH=) | ~6.8 | dd | J(Hα-Hβ_cis) ≈ 18.5, J(Hα-Hβ_trans) ≈ 24.0 |

| Hβ_cis (=CH₂) | ~6.0 | dd | J(Hβ_cis-Hα) ≈ 18.5, J(Hβ_cis-Hβ_trans) ≈ 8.0 |

| Hβ_trans (=CH₂) | ~5.7 | dd | J(Hβ_trans-Hα) ≈ 24.0, J(Hβ_trans-Hβ_cis) ≈ 8.0 |

| Note: Data is for vinylmagnesium bromide in THF and serves as a close approximation for this compound. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the vinyl group.

| Carbon | Chemical Shift (δ, ppm) |

| Cα (CH=) | ~150 |

| Cβ (=CH₂) | ~125 |

| Note: Data is for vinylmagnesium bromide in THF and serves as a close approximation for this compound. |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is highly sensitive to the bonding and functional groups within a molecule. For this compound, the key vibrational modes are associated with the C=C and C-H bonds of the vinyl group, as well as the C-Mg bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretching |

| ~1580 | C=C stretching |

| ~1400 | =CH₂ scissoring |

| ~950 | =CH₂ wagging |

| ~600 | C-Mg stretching |

| Note: Assignments are based on typical ranges for vinylmetallic compounds and may vary depending on the specific solution composition. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric C=C stretching vibration.

| Wavenumber (cm⁻¹) | Assignment |

| ~1580 | C=C stretching (strong) |

| ~1280 | =CH₂ twisting |

| Note: Assignments are based on typical ranges for vinylmetallic compounds. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound. Given the air and moisture sensitivity of Grignard reagents, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of this compound in THF

This protocol describes a standard laboratory preparation of this compound.

Theoretical Insights into the Structure of Vinylmagnesium Chloride in Ethereal Solvents

A Technical Guide for Researchers in Drug Development and Organic Synthesis

Abstract

Vinylmagnesium chloride, a prominent member of the Grignard reagent family, is a powerful tool in organic synthesis for the introduction of vinyl moieties. Despite its widespread use, the precise structural nature of this compound in its typical ethereal solutions, such as tetrahydrofuran (B95107) (THF), is multifaceted and extends beyond the simplistic RMgX representation. This technical guide delves into the theoretical and computational studies that illuminate the complex solution-state behavior of Grignard reagents, with a specific focus on this compound. Drawing upon in-depth computational analyses of analogous systems, this paper outlines the critical role of the Schlenk equilibrium, solvation, and aggregation in defining the reactive species. Detailed computational methodologies are presented to provide a framework for further investigation, and key structural data are summarized to offer a quantitative understanding of these phenomena.

The Complex Reality of Grignard Reagents in Solution

Grignard reagents, in their ethereal solutions, are not simple monomeric species. Their structure and reactivity are governed by a dynamic interplay of several factors, primarily the Schlenk equilibrium, solvation, and the formation of aggregates.

The Schlenk Equilibrium

The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the disproportionation of an organomagnesium halide into a dialkylmagnesium compound and a magnesium dihalide.[1] This equilibrium is influenced by the nature of the organic group (R), the halide (X), the solvent, and the concentration.

For this compound, the equilibrium can be represented as:

2 CH₂=CHMgCl ⇌ (CH₂=CH)₂Mg + MgCl₂

The position of this equilibrium is crucial as it determines the concentration of the various magnesium-containing species in solution, each with potentially different reactivity.

The Role of Solvent: Solvation and its Dynamics

Ethereal solvents, particularly tetrahydrofuran (THF), are not passive media for Grignard reagents. They play an active role by coordinating to the magnesium center, thereby stabilizing the organomagnesium species.[1] Computational studies on methylmagnesium chloride in THF have revealed that the magnesium center is typically coordinated by two to four THF molecules.[2] The dynamics of this solvation, the constant association and dissociation of solvent molecules, is a key driver for the ligand exchange processes central to the Schlenk equilibrium.[2][3] Ab initio molecular dynamics simulations have shown that bond cleavage and formation events are often preceded by a change in the solvation number of the magnesium atoms involved.[2]

Aggregation: Monomers, Dimers, and Oligomers

In solution, Grignard reagents can exist as monomers, dimers, and even higher oligomers, especially at higher concentrations.[1] These aggregates are often bridged by the halide atoms. For this compound, dimeric structures with chlorine bridges are considered to be significant components of the solution. Theoretical studies on the analogous thiophene (B33073) Grignard reagent have shown that chlorine-bridged dimers are the most stable aggregated forms.[4]

Theoretical and Computational Methodologies

The elucidation of the complex structures of Grignard reagents in solution heavily relies on theoretical and computational chemistry. The primary methods employed are Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD).

Density Functional Theory (DFT) for Structural and Energetic Analysis

DFT calculations are a powerful tool for determining the optimized geometries, relative energies, and vibrational frequencies of the various species in the Schlenk equilibrium.

Typical Experimental Protocol for DFT Calculations:

-

Model Construction: Build initial structures for the monomeric, dimeric, and Schlenk equilibrium products of this compound, including coordinated THF molecules. For example, CH₂=CHMgCl(THF)₂, [(CH₂=CH)MgCl(THF)]₂, (CH₂=CH)₂Mg(THF)₂, and MgCl₂(THF)₄.

-

Functional and Basis Set Selection: Choose a suitable density functional and basis set. A common choice for organometallic systems is the B3LYP functional with a basis set such as 6-31G(d,p) or larger, often incorporating diffuse functions to accurately model anions.[4]

-

Geometry Optimization: Perform geometry optimization calculations to find the lowest energy structure for each species.

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Solvation Modeling: To account for the bulk solvent, an implicit solvation model, such as the Polarizable Continuum Model (PCM), is often employed in conjunction with the explicit coordination of a few solvent molecules.

-

Energy Calculations: Compute the single-point energies of the optimized structures to determine the relative stabilities of the different species and the thermodynamics of the Schlenk equilibrium.

Ab Initio Molecular Dynamics (AIMD) for Dynamic Behavior

AIMD simulations provide insights into the dynamic behavior of Grignard reagents in solution, including solvent exchange and the mechanism of the Schlenk equilibrium.

Typical Experimental Protocol for AIMD Simulations:

-

System Setup: Create a simulation box containing one or more Grignard reagent molecules and a large number of explicit solvent (e.g., THF) molecules to represent the solution at a given concentration.

-

Electronic Structure Method: Select an ab initio method, typically DFT with a plane-wave basis set and a functional like BLYP or PBE.

-

Simulation Parameters: Set the temperature and pressure to match experimental conditions. The simulation is then run for a sufficient time (picoseconds to nanoseconds) to observe the dynamic events of interest.

-

Analysis: Analyze the trajectory of the simulation to understand solvent coordination numbers, ligand exchange events, and the pathways of the Schlenk equilibrium. Techniques like metadynamics can be used to accelerate the exploration of rare events and calculate free energy surfaces.[2]

Quantitative Data from Theoretical Studies

While specific, extensive theoretical data for this compound is not as readily available as for methylmagnesium chloride, studies on analogous systems provide valuable quantitative insights. A recent quantum chemical investigation of a thiophene Grignard reagent, which also features an sp²-hybridized carbon bound to magnesium, offers a strong basis for understanding the structural parameters of this compound aggregates.[4]

Table 1: Calculated Bond Lengths for Thiophene Grignard Reagent Dimer Intermediates (Å) [4]

| Bond | Structure 1B (Cl-bridged) | Structure 2B (Cl-bridged) | Structure 3B (C-bridged) |

| Mg-C | 2.16 | 2.15 | 2.22 / 2.37 |

| Mg-Cl (terminal) | 2.39 | 2.40 | 2.43 |

| Mg-Cl (bridging) | 2.50 / 2.51 | 2.52 / 2.53 | - |

| Mg-Mg | 3.24 | 3.27 | 2.91 |

Data from a study on 2-thienylmagnesium chloride, serving as an analogue for this compound.

Table 2: Calculated Relative Free Energies for Thiophene Grignard Reagent Dimerization (kcal/mol) [4]

| Species | Relative Free Energy (ΔG) |

| Separated Reactants (2 x RMgCl) | 0.0 |

| Structure 1B (Cl-bridged) | -0.1 |

| Structure 2B (Cl-bridged) | +0.4 |

| Structure 3B (C-bridged) | +0.7 |

These energies indicate that the formation of chlorine-bridged dimers is thermodynamically favorable.

Visualizing the Complexities

Diagrams generated using the DOT language can help visualize the key concepts discussed.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran - UCL Discovery [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Reagent: A Technical Guide to the Discovery and History of Vinyl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl Grignard reagents, a subclass of the venerable Grignard reagents, represent a pivotal tool in the arsenal (B13267) of synthetic organic chemists. Their ability to act as vinyl anion synthons has paved the way for the construction of complex molecular architectures, finding widespread application in natural product synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of vinyl Grignard reagents, detailing the seminal experimental work that brought them from a chemical curiosity to an indispensable reagent. We will delve into the initial challenges, the key breakthroughs, and the evolution of their synthesis, supported by detailed experimental protocols and comparative data.

An Unreactive Precursor: The Initial Challenge

The story of vinyl Grignard reagents begins with a significant hurdle. In the early 20th century, following Victor Grignard's groundbreaking discovery of organomagnesium halides in 1900, chemists began to explore the scope of this new reaction.[1][2] While a wide array of alkyl and aryl halides were found to react readily with magnesium to form the corresponding Grignard reagents, vinyl halides proved to be remarkably inert under the standard reaction conditions, which typically employed diethyl ether as the solvent.[3] This lack of reactivity was a significant barrier to the development of vinyl organometallic chemistry.

The Breakthrough: Normant's Pioneering Work

The landscape of vinyl organometallic chemistry was irrevocably changed in 1954 by the work of H. Normant. In a seminal publication in Comptes rendus de l'Académie des Sciences, Normant described the first successful preparation of a vinyl Grignard reagent, specifically vinylmagnesium bromide.[3] The key to this breakthrough was the use of tetrahydrofuran (B95107) (THF) as the solvent instead of diethyl ether. This discovery highlighted the profound effect of the solvent on the formation of Grignard reagents and opened the door to a new class of reactive intermediates.

The Role of Henry Gilman

While Normant is credited with the initial breakthrough, the broader context of organometallic chemistry was significantly shaped by the prolific American chemist, Henry Gilman. Gilman's extensive work on Grignard reagents, organolithium compounds, and the development of Gilman cuprates (lithium diorganocuprates) laid a substantial foundation for the understanding and application of organometallic reagents in synthesis.[4][5][6] Although a direct, singular contribution from Gilman to the initial discovery of vinyl Grignard reagents is not prominently documented, his development of techniques for the preparation and handling of reactive organometallic species, and his introduction of cuprate (B13416276) chemistry, which often utilizes Grignard reagents as precursors, were instrumental in the subsequent flourishing of vinyl Grignard chemistry.[4][6] Gilman reagents, for instance, offer a milder and more selective alternative for certain transformations compared to the more reactive Grignard reagents.[4]

Synthesis of Vinyl Grignard Reagents: A Comparative Overview

The two most common vinyl Grignard reagents are vinylmagnesium bromide and vinylmagnesium chloride. Their synthesis follows the general principle of reacting a vinyl halide with magnesium metal in an ethereal solvent, with THF being the solvent of choice.

Data Presentation: Synthesis of Vinyl Grignard Reagents

| Reagent | Vinyl Halide | Solvent | Typical Yield (%) | Key Considerations |

| Vinylmagnesium Bromide | Vinyl Bromide | Tetrahydrofuran (THF) | 80-95% | Generally easier to initiate than the chloride. The reagent can precipitate from solution upon standing, requiring redissolving before use. |

| This compound | Vinyl Chloride (gas) | Tetrahydrofuran (THF) | 70-90% | Requires handling of a gaseous reactant. The resulting solution is often used directly in subsequent reactions. |

Experimental Protocols

Materials:

-

Magnesium turnings

-

Iodine crystal (initiator)

-

Vinyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

1,2-Dibromoethane (B42909) (optional initiator)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

A solution of vinyl bromide in anhydrous THF is prepared in the dropping funnel.

-

A small amount of the vinyl bromide solution is added to the magnesium. The reaction is initiated, often evidenced by the disappearance of the iodine color and a gentle reflux. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.

-

Once the reaction has initiated, the remainder of the vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete reaction.

-

The resulting grey to brownish solution of vinylmagnesium bromide is then cooled and used in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.[7]

Materials:

-

Magnesium turnings

-

Iodine crystal (initiator)

-

Vinyl chloride (gas)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Set up the reaction apparatus as described for vinylmagnesium bromide, with the dropping funnel replaced by a gas inlet tube extending below the surface of the solvent.

-

Activate the magnesium with a crystal of iodine in a small amount of anhydrous THF.

-

Once the magnesium is activated, begin bubbling vinyl chloride gas through the stirred suspension of magnesium in THF.

-

The reaction is exothermic and the rate of vinyl chloride addition should be controlled to maintain a gentle reflux.

-

The reaction is continued until the desired amount of vinyl chloride has been added or the magnesium is consumed.

-

The resulting solution of this compound is then used directly.

Stability and Reactivity

Vinyl Grignard reagents are strong nucleophiles and bases.[2] Their stability is a critical factor in their successful application.

-

Solvent Effects: THF is the preferred solvent as it solvates the magnesium center, increasing the stability and reactivity of the reagent compared to diethyl ether.[1]

-

Thermal Stability: Vinyl Grignard reagents are generally stable at room temperature in THF for reasonable periods when stored under an inert atmosphere. However, prolonged storage can lead to decomposition and precipitation.

-

Reactivity Profile: Vinyl Grignard reagents react with a wide range of electrophiles, including aldehydes, ketones, esters, epoxides, and carbon dioxide.[8] They are generally more reactive than vinylzinc reagents but less reactive than vinyllithium (B1195746) reagents, offering a useful balance for many synthetic applications.[9]

Common Side Reactions

The primary side reaction encountered during the synthesis of Grignard reagents is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting halide to form a homocoupled product.[10][11]

R-MgX + R-X → R-R + MgX₂

This side reaction can be minimized by the slow addition of the halide to the magnesium suspension, maintaining a low concentration of the halide in the reaction mixture.

Visualizing the Chemistry: Diagrams and Workflows

Synthesis of Vinyl Grignard Reagent

Caption: General workflow for the synthesis of a vinyl Grignard reagent.

Wurtz Coupling Side Reaction

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsm.com [ijpsm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Henry Gilman - Wikipedia [en.wikipedia.org]

- 6. Gilman reagent - Wikipedia [en.wikipedia.org]

- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. leah4sci.com [leah4sci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of Vinylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Vinylmagnesium chloride, a Grignard reagent, is a potent nucleophile widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] Typically supplied as a solution in tetrahydrofuran (B95107) (THF), its high reactivity necessitates stringent safety protocols to mitigate risks. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal.

Hazard Identification and Chemical Properties

This compound is a highly flammable and corrosive substance that reacts violently with water.[1][2] It is crucial to understand its chemical characteristics to handle it safely.

Key Hazards:

-

Flammability: The THF solution is highly flammable, with a low flash point.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

-

Water Reactivity: It reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][3][4]

-

Corrosivity: Causes severe skin and eye burns.[2] Inhalation can lead to chemical burns in the respiratory tract.[2]

-

Peroxide Formation: On prolonged storage, especially after a container has been opened, it may form explosive peroxides.[2][3][5] The presence of crystals in the solution could indicate dangerous peroxide formation.[3]

-

Health Hazards: Harmful if swallowed and may cause respiratory irritation. It can also cause central nervous system depression, and potential liver and kidney damage with repeated exposure.[2]

Physical and Chemical Properties

A summary of the key quantitative safety data for a typical 1.6 M solution of this compound in THF is presented below.

| Property | Value | Source |

| Appearance | Clear or slightly hazy grey to brown to black liquid | [5] |

| Flash Point | -17 °C / 1.4 °F | [3] |

| Autoignition Temperature | 230 °C / 446 °F | [3] |

| Explosion Limits (in air) | Lower: 2.0 vol %, Upper: 11.0 vol % | [3] |

| Density | ~0.978 g/mL at 25 °C | [5] |

| Boiling Point | ~66 °C (of THF) | [2] |

| Vapor Pressure | 200 mbar @ 20 °C (of THF) | [2] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye burns. |

| Skin Protection | Flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). | Prevents skin contact, which can cause severe burns. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if exposure limits are exceeded. | Protects against inhalation of corrosive and irritating vapors. |

Always ensure that an eyewash station and a safety shower are readily accessible and in good working order before commencing any work.[2][3]

Safe Handling and Storage Protocols

Handling

-

Inert Atmosphere: All handling and transfers of this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][4]

-

Ventilation: Work should be performed in a well-ventilated chemical fume hood.[3]

-

Ignition Sources: All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[3][4] Use non-sparking tools and explosion-proof equipment.[3][4]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

-

Peroxide Check: If the product has been stored for an extended period or shows signs of crystallization, it should be tested for peroxides before use.[3] If peroxides are suspected, do not move or open the container and seek professional assistance.[3]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2]

-

Container: Keep the container tightly closed and under an inert atmosphere.[1][4]

-

Incompatibilities: Store away from water, moisture, strong oxidizing agents, acids, and alcohols.[3][4]

-

Labeling: Containers should be clearly labeled with the date received and the date opened to track potential peroxide formation.[3]

Emergency Procedures

Immediate and appropriate response is critical in an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Flush skin with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2] |

| Inhalation | Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3] |

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, soda ash, lime, or dry sand.[4] Carbon dioxide may also be used.[3]

-

Unsuitable Extinguishing Media: DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [2][3] The violent reaction with water will exacerbate the fire.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Spill Response Protocol

A detailed workflow for responding to a this compound spill is outlined below. This protocol is designed to be executed by trained personnel.

Experimental Protocol: this compound Spill Cleanup

-

Evacuation and Alerting: 1.1. Immediately alert personnel in the vicinity and evacuate the immediate area.[3] 1.2. If the spill is large or there is a fire, activate the fire alarm and contact emergency services.

-

Control and Containment: 2.1. Remove all ignition sources and ensure adequate ventilation (if safe to do so).[4] 2.2. Stop the source of the leak if it can be done without risk.[4] 2.3. For minor spills, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[2][4] Do not use combustible absorbents.

-

Cleanup: 3.1. Wearing appropriate PPE, carefully cover the spill with the inert absorbent material.[2][4] 3.2. Use non-sparking tools to collect the absorbed material.[4] 3.3. Place the collected material into a suitable, labeled container for hazardous waste disposal.[4] Do not seal the container tightly, as gas may be generated.[4]

-

Decontamination: 4.1. Decontaminate the spill area thoroughly. 4.2. Wash all protective clothing and equipment before reuse.[4]

The logical flow of this spill response can be visualized in the following diagram.

Caption: Workflow for this compound spill response.

Reactivity and Incompatibilities

Understanding the reactivity of this compound is paramount to preventing hazardous situations. Its primary incompatibility is with protic sources, but other materials should also be avoided.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound solution, 1.6 M in THF 3536-96-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Vinylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium chloride (VMC), a pivotal Grignard reagent, is extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its utility, however, is intrinsically linked to its thermal stability and reactivity. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. It includes a review of the known decomposition products and presents a case study on the thermal analysis of a representative Grignard reagent using Accelerating Rate Calorimetry (ARC) to illustrate the methodologies and data that can be obtained. This document also outlines detailed experimental protocols for handling and analyzing such air- and moisture-sensitive compounds and visualizes the key relationships and processes through diagrams.

Introduction

Grignard reagents, with the general formula R-Mg-X, are among the most versatile and widely used classes of organometallic compounds in chemical synthesis.[1][2] this compound, in particular, serves as a valuable vinyl anion synthon.[3] The efficacy and safety of processes involving VMC are critically dependent on its thermal stability. Uncontrolled decomposition can lead to loss of yield, formation of impurities, and potentially hazardous thermal runaway events.[4][5] This guide aims to consolidate the available knowledge on the thermal behavior of VMC, providing a technical resource for professionals in research and development.

Thermal Stability and General Decomposition Products

This compound is typically handled as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF), which stabilize the reagent through coordination.[1][6] While many Grignard reagents are stable in such solutions up to temperatures exceeding 100 °C, their stability can be influenced by factors such as concentration, impurities, and the specific organic moiety.[7]

Upon thermal decomposition, this compound is known to yield a variety of products. The primary hazardous combustion and decomposition products identified include:

-

Ethene

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen chloride (HCl)

-

Magnesium oxides

-

Magnesium hydroxides[8]

The formation of these products suggests complex decomposition pathways that may involve radical or concerted mechanisms.

Quantitative Thermal Analysis: A Case Study

Experimental Protocol: Accelerating Rate Calorimetry (ARC)

The following protocol is adapted from the thermal analysis of a p-bromotoluene-based Grignard reagent and is applicable for studying the thermal hazards of this compound.[4][5]

Objective: To determine the onset temperature of thermal decomposition and the self-heating rate under adiabatic conditions.

Apparatus:

-

Accelerating Rate Calorimeter (ARC)[10]

-

Sample bomb (e.g., titanium)

-

Inert atmosphere glovebox for sample preparation

Procedure:

-

Sample Preparation: Inside a glovebox under an inert atmosphere (e.g., argon or nitrogen), a known quantity of the this compound solution is loaded into the ARC sample bomb.

-

Instrument Setup: The bomb is placed in the calorimeter, which is then sealed. The calorimeter creates an adiabatic environment, meaning no heat is exchanged with the surroundings.[10]

-

Heat-Wait-Search Mode: The instrument operates in a heat-wait-search mode. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium. The instrument then monitors for any self-heating (exothermic activity).

-

Detection of Exotherm: If the self-heating rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. It then tracks the temperature and pressure changes as a function of time, with the calorimeter temperature matching the sample temperature to maintain adiabatic conditions.

-

Data Collection: The primary data collected are the temperature and pressure of the sample as a function of time during the exothermic decomposition.

Data Presentation: Thermal Decomposition of a Representative Grignard Reagent

The following tables summarize the key findings from the ARC analysis of the p-bromotoluene-based Grignard reagent, which can be considered indicative of the type of data expected for this compound.[5]

Table 1: ARC Decomposition Characteristics

| Parameter | Value |

| Onset Temperature of Decomposition | > 352.67 K |

| Adiabatic Temperature Rise (ΔTad) | 51.48 K |

| Maximum Self-Heating Rate | 1.05 K/min |

| Final Temperature | ~551 K |

Table 2: Time to Maximum Rate (TMR) under Adiabatic Conditions

| Temperature (K) | Time to Maximum Rate (min) |

| 360 | ~1500 |

| 380 | ~600 |

| 400 | ~250 |

| 420 | ~100 |

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow for assessing the thermal stability of an air-sensitive compound like this compound is depicted below.

Proposed General Decomposition Pathway

Based on the known decomposition products, a simplified potential decomposition pathway for this compound is proposed. This pathway is likely a simplification of more complex radical and/or concerted processes.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in synthesis. While specific quantitative decomposition data for VMC is scarce, analysis of related Grignard reagents provides a robust framework for understanding its potential thermal hazards. The use of techniques like Accelerating Rate Calorimetry, coupled with careful handling in an inert atmosphere, is essential for a thorough risk assessment. The decomposition of VMC leads to the formation of ethene, magnesium compounds, and various gaseous byproducts, necessitating appropriate safety and handling protocols. Further research to elucidate the precise decomposition kinetics and mechanism of this compound would be highly beneficial to the chemical and pharmaceutical industries.

References

- 1. ijpsm.com [ijpsm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 3536-96-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. catsci.com [catsci.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols: Vinylmagnesium Chloride Addition to Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of Grignard reagents to aldehydes and ketones is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the facile preparation of secondary and tertiary alcohols, respectively. Among these reagents, vinylmagnesium chloride serves as a valuable vinyl anion equivalent, providing a direct route to the synthesis of allylic alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to the reactive nature of the allyl group which allows for a variety of subsequent transformations.

This document provides detailed application notes and protocols for the preparation of this compound and its subsequent 1,2-addition to a range of aldehyde and ketone substrates.

Reaction Mechanism and Regioselectivity

The reaction proceeds via the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding allylic alcohol.

In the case of α,β-unsaturated aldehydes and ketones, this compound typically favors 1,2-addition to the carbonyl carbon, especially in the absence of copper catalysts. This is in contrast to softer nucleophiles like organocuprates, which preferentially undergo 1,4-conjugate addition. The "hard" nature of the Grignard reagent leads to a faster reaction at the "harder" electrophilic center of the carbonyl group. However, the presence of catalytic amounts of copper(I) salts can steer the reaction towards 1,4-addition, leading to the formation of γ,δ-unsaturated ketones.[1]

Data Presentation

The following tables summarize the yields of allylic alcohols obtained from the reaction of this compound with various aldehydes and ketones under standard Grignard reaction conditions.

Table 1: Addition of this compound to Aldehydes

| Aldehyde Substrate | Product | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-2-propen-1-ol | ~95 | [2] |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-propen-1-ol | 87 | [3] |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-propen-1-ol | 91 | [3] |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-propen-1-ol | 89 | [3] |

| Hexanal | 1-Octen-3-ol | 85 | [2] |

| Citronellal | 3,7-Dimethyl-1,8-nonadien-4-ol | 78 | [2] |

Table 2: Addition of this compound to Ketones

| Ketone Substrate | Product | Yield (%) | Reference |

| Acetophenone | 2-Phenyl-3-buten-2-ol | 88 | [2] |

| Benzophenone | 1,1-Diphenyl-2-propen-1-ol | 92 | [2] |

| Cyclohexanone | 1-Vinylcyclohexan-1-ol | 84 | [2] |

| 2-Adamantanone | 2-Ethenyl-2-adamantanol | 85 | [2] |

| 2-Octanone | 2-Methyl-1-nonen-3-ol | 75 | [2] |

| 3-Pentanone | 3-Ethenyl-3-pentanol | 82 | [2] |

Experimental Protocols

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-